Sodium 2-amino-2-benzamidoacetate
Description
General Context of Substituted Glycine (B1666218) Derivatives in Chemical Synthesis
Substituted glycine derivatives are a broad class of organic compounds that have the basic structure of glycine, the simplest amino acid, but with one or more of its hydrogen atoms replaced by other functional groups. nih.govresearchgate.netacs.org Glycine itself has the chemical formula NH2CH2COOH. nih.gov The substitution can occur at the nitrogen atom (N-substituted) or the alpha-carbon atom (C-substituted). nih.govresearchgate.netacs.org This structural versatility allows for the synthesis of a wide array of molecules with diverse physicochemical properties. nih.gov
In chemical synthesis, these derivatives serve as valuable building blocks and ligands. nih.govacs.org Their ability to chelate with metal ions makes them crucial in the development of bioinorganic complexes. nih.govacs.org Researchers have explored various synthetic routes for these compounds, with a growing emphasis on green chemistry principles to avoid the use of toxic solvents and harsh reaction conditions. nih.govacs.org The characterization of these derivatives is typically performed using a range of spectroscopic techniques, including FT-IR, UV-vis, mass spectrometry, and NMR spectroscopy. nih.govresearchgate.netacs.org The lipophilicity and solubility of these derivatives can be fine-tuned by altering the nature of the substituent groups, which in turn influences their biological activity and potential applications. nih.govresearchgate.netacs.org
The Significance of the Benzamidoacetate Scaffold in Medicinal Chemistry and Organic Synthesis
The benzamidoacetate scaffold, a key structural motif, is found in a variety of compounds with significant biological activities. This scaffold is a derivative of glycine where a benzamido group (a benzene (B151609) ring attached to an amide group) is linked to the glycine backbone. This particular arrangement imparts a unique combination of rigidity and flexibility to the molecule, making it an attractive framework for the design of new therapeutic agents.
In medicinal chemistry, scaffolds like benzophenone (B1666685), benzoxazine (B1645224), and benzisoxazole, which share structural similarities with the benzamido portion of the scaffold, are considered "privileged structures." rsc.orgnih.govrsc.org This term highlights their recurring presence in a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.gov The benzamidoacetate scaffold itself has been investigated for its potential in various therapeutic areas. For instance, derivatives of N-(4-substituted phenyl)glycine have been designed and synthesized as potential anti-inflammatory agents. nih.gov The rationale behind this design is to leverage the glycine moiety to improve the physicochemical and biological characteristics of the molecule. nih.gov
The following table provides a summary of research findings on related scaffolds:
| Scaffold | Biological Activity Investigated | Research Focus |
| Benzophenone | Anticancer, anti-inflammatory, antimicrobial, antiviral | Overview of synthetic and naturally occurring benzophenone moieties with medicinal aspects. rsc.org |
| Benzoxazine | Anti-inflammatory, anti-microbial, anti-tuberculosis, anti-oxidant, anti-cancer | Design and discovery of novel benzoxazine derivatives as potential therapeutic candidates. nih.gov |
| Benzisoxazole | Antimicrobial, anticancer, anti-inflammatory, anti-glycation | Use as a starting building block for multifarious architectures in drug trials. rsc.org |
| N-(4-substituted phenyl)glycine | Anti-inflammatory | Synthesis and evaluation of new derivatives with improved physicochemical and biological properties. nih.gov |
Overview of Research Trajectories Pertaining to the Sodium 2-amino-2-benzamidoacetate Moiety and its Analogs
The specific compound, this compound, has appeared in the scientific literature and patent databases, indicating a growing interest in its properties and potential applications. lookchem.comchem960.comopulentpharma.comchemsrc.comgoogle.comguidechem.comgoogle.comgoogle.comgoogle.comgoogle.com While detailed research articles focusing solely on this compound are not abundant, its mention in various contexts suggests several research trajectories.
One area of interest appears to be its use as a chemical intermediate or a component in more complex molecular assemblies. For example, it is listed as a chemical compound in patents related to chemically modified small molecules and polymer prodrugs, suggesting its potential role in drug delivery systems. google.comgoogle.comgoogle.comgoogle.com The "sodium" salt form of the compound indicates that it is likely water-soluble, a desirable property for pharmaceutical applications. lookchem.comguidechem.com
Furthermore, the core structure, 2-benzamidoacetate, is the conjugate base of N-benzoylglycine, also known as hippuric acid. nih.gov Hippuric acid is a known human metabolite, and its levels can be indicative of exposure to certain aromatic compounds. nih.gov This connection to a biological molecule suggests that research into this compound and its analogs could explore their metabolic pathways and potential as biomarkers.
The investigation of analogs, such as N-(4-aminobenzoyl)glycine sodium salt (also known as p-aminohippuric acid sodium salt), has been more extensive. lookchem.comchem960.comopulentpharma.comguidechem.comchemsrc.com This compound is a known diagnostic agent used to measure renal plasma flow. chemsrc.com This established application of a closely related analog provides a strong rationale for further investigation into the biological and medicinal properties of this compound and other similar structures. The research focus is likely to include the synthesis of new derivatives, evaluation of their biological activities, and exploration of their potential as therapeutic or diagnostic agents.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-amino-2-benzamidoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7(9(13)14)11-8(12)6-4-2-1-3-5-6;/h1-5,7H,10H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBTQJHFKUHFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzamidoacetate Core Structures and Derivatives
Strategies for the Construction of the 2-Benzamidoacetate Framework
The primary challenge in forming the 2-benzamidoacetate structure is the creation of the amide bond between a glycine (B1666218) moiety and a benzoic acid derivative. This can be achieved through several reliable and well-documented strategies.
The most direct and widely used method for synthesizing the benzamidoacetate framework starts with glycine, the simplest proteinogenic amino acid. wikipedia.org This approach involves the N-acylation of glycine with an activated benzoic acid derivative.
Detailed Research Findings:
The archetypal method is the Schotten-Baumann reaction, which involves the acylation of glycine using benzoyl chloride under aqueous alkaline conditions. chemicalbook.comglobalconference.info In this reaction, a base, typically sodium hydroxide, serves two purposes: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction. chemicalbook.comyoutube.com The reaction is often performed vigorously with cooling to manage its exothermic nature. youtube.com
Alternative procedures have been developed using other acylating agents. Benzoic anhydride (B1165640) can be heated with glycine to yield hippuric acid. orgsyn.orgscielo.org.mx Another documented method involves heating benzamide (B126) with chloroacetic acid. orgsyn.org A historical synthesis reported by Victor Dessaignes in 1853 involved the reaction of benzoyl chloride with the zinc salt of glycine. wikipedia.org
Biochemically, the synthesis of hippurate is a metabolic process occurring in the liver and kidneys of many species, including humans, to detoxify benzoic acid. wikipedia.org In this biological pathway, benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the benzoyl group from benzoyl-CoA to the amino group of glycine, forming hippuric acid. inrs.fr The rate-limiting step in this biological synthesis is the initial formation of benzoyl-CoA. inrs.fr
Beyond direct acylation of glycine, the benzamidoacetate framework can be constructed or modified through esterification and amidation-focused strategies. These methods offer versatility, allowing for the synthesis of various esters and the use of different coupling partners.
Detailed Research Findings:
Esterification: Hippuric acid can be readily esterified to produce benzamidoacetate esters. For instance, various esters of hippuric acid have been synthesized for studies involving their hydrolysis by the enzyme α-chymotrypsin. nih.gov A one-pot synthesis for hippuric acid ethyl ester derivatives has also been reported, highlighting efficient routes to these compounds. tandfonline.com
Amidation: The amide bond can be formed by coupling a benzoic acid derivative with a pre-formed glycine ester. This approach is common in peptide synthesis and has been adapted for producing N-benzoyl amino esters. The reaction typically requires a coupling agent to activate the carboxylic acid. A study on the synthesis of N-benzoyl amino esters as potential antifungal agents employed N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) as the coupling reagent, in the presence of triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2). scielo.org.mx This method is effective for a range of substituted benzoic acids and amino acid esters. scielo.org.mx
The choice of reagents and conditions is critical for achieving high yields and preventing side reactions. The following table summarizes conditions used in amidation reactions relevant to the synthesis of the benzamidoacetate core.
| Carboxylic Acid | Amine Component | Coupling System/Catalyst | Solvent | Key Findings | Reference |
| Benzoic Acid Derivative | Glycine Methyl Ester | EDAC, DMAP, TEA | CH₂Cl₂ | Effective for preparing various N-benzoyl amino esters. | scielo.org.mx |
| General Carboxylic Acids | General Amines | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | - | Highly active catalyst for direct amidation at room temperature. | |
| General Carboxylic Acids | General Amines | Triphenylphosphine (B44618) oxide | - | Catalyzes amidation efficiently in under 10 minutes without racemization. |
This table presents a selection of modern amidation methods applicable to the synthesis of the benzamidoacetate framework.
Targeted Synthesis of N-Alkylated Benzamidoacetate Derivatives
Introducing an alkyl group on the nitrogen atom of the benzamidoacetate core yields N-alkylated derivatives, which are of interest for modifying the molecule's steric and electronic properties.
A synthetic route to N-substituted benzamidoacetates can be envisioned through intermediates containing an azide (B81097) group, a versatile functional group in organic synthesis.
Detailed Research Findings:
This strategy is a multi-step process rather than a direct conversion. The synthesis begins with a halo-glycinate or, more commonly, a halo-acetate ester, which undergoes nucleophilic substitution with sodium azide to yield an azido (B1232118) ester. researchgate.net For example, the synthesis of various azido esters derived from malonic acid has been demonstrated under mild conditions. researchgate.net
Once the azido ester is formed, the azide group can be reduced to a primary amine. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) or the Staudinger reaction (using triphenylphosphine followed by hydrolysis). Research on (azidomethyl)boronic esters shows that catalytic hydrogenation can effectively reduce the azide group, although care must be taken to avoid cleaving other sensitive functional groups in the molecule. researchgate.net
Following the reduction of the azide to a glycine ester, the synthesis proceeds via standard methods:
N-Benzoylation: The newly formed amino group is acylated with benzoyl chloride or a similar reagent, as described in section 2.1.1, to form the benzamidoacetate framework.
N-Alkylation: The resulting secondary amide (hippurate ester) is then alkylated as described in the following section.
This pathway, while longer, provides a route from simple halo-ester starting materials and leverages the robust chemistry of azides.
The most direct method for preparing N-alkylated benzamidoacetate derivatives is the nucleophilic substitution reaction on a pre-formed hippurate ester.
Detailed Research Findings:
This approach involves the deprotonation of the N-H bond of the secondary amide within the hippurate ester using a suitable base, followed by the introduction of an alkyl group using an alkylating agent, typically an alkyl halide. The N-H proton of an amide is weakly acidic, and a strong base is generally required to generate a sufficient concentration of the conjugate base (an amidate) for the reaction to proceed efficiently.
The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are commonly used in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Alternatively, base systems like potassium tert-butoxide in THF can also be effective. nih.gov The resulting amidate anion acts as a nucleophile, attacking the alkyl halide in an Sₙ2 reaction to form the N-alkylated product. The following table summarizes general conditions applicable to this transformation.
| Substrate | Base | Alkylating Agent | Solvent | General Outcome |
| N-Benzoyl Glycinate Ester | Sodium Hydride (NaH) | Alkyl Iodide (R-I) | THF / DMF | Efficient N-alkylation of the secondary amide. |
| N-Benzoyl Glycinate Ester | Potassium tert-butoxide (t-BuOK) | Alkyl Bromide (R-Br) | THF | Effective base for deprotonation, leading to N-alkylation. |
| N-Benzoyl Glycinate Ester | Lithium diisopropylamide (LDA) | Alkyl Halide (R-X) | THF | Very strong base, useful for less reactive substrates. |
This table outlines representative conditions for the N-alkylation of a generic benzamidoacetate ester based on standard organic chemistry principles.
Specialized Derivatization Reactions
The benzamidoacetate core, once assembled, can undergo further chemical modifications to generate a diverse library of compounds. These reactions can target the carboxylic acid/ester group, the amide linkage, or the aromatic ring.
Detailed Research Findings:
The chemical reactivity of hippuric acid allows for several transformations. It is readily hydrolyzed by hot caustic alkalis, such as sodium hydroxide, which cleaves the amide bond to yield benzoic acid and glycine. wikipedia.org Treatment with nitrous acid converts hippuric acid into benzoyl glycolic acid. wikipedia.org
The ester functionality can be converted into other groups. For example, reaction of the ethyl ester of hippuric acid with hydrazine (B178648) leads to the formation of hippuryl hydrazine, a key intermediate used by chemist Theodor Curtius in his preparation of hydrazoic acid. wikipedia.org
The aromatic benzene (B151609) ring can also be modified. Derivatives of hippuric acid have been prepared with various substituents on the phenyl ring, such as an allyloxy group at the 4-position and propyl groups at the 3 and 5-positions, to alter the molecule's properties. ontosight.ai
Furthermore, the entire hippuric acid structure can serve as a building block in more complex syntheses. It is a key reactant in the Erlenmeyer–Plöchl synthesis, a classical method for preparing other amino acids via the formation of an intermediate known as an azlactone (or oxazolone). wikipedia.org For analytical purposes, hippuric acid is often derivatized, for example, through esterification, to increase its volatility for analysis by gas chromatography. inrs.frnih.gov
Cycloaddition Reactions to Form Heterocyclic Systems
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of benzamidoacetate derivatives, these reactions are employed to build diverse heterocyclic systems, which are prevalent in many pharmaceutical agents and natural products. While direct cycloaddition reactions involving Sodium 2-amino-2-benzamidoacetate itself are not extensively documented, derivatives of the benzamidoacetate core, particularly those containing sites of unsaturation, can participate in such transformations.
One notable approach involves the 1,3-dipolar cycloaddition of nitrones derived from α-amino esters. These reactions are effective for creating tetrafunctionalized stereogenic quaternary centers. nih.gov For instance, nitrones synthesized from the condensation of α-ketoesters with N-benzylhydroxylamine can react with various alkenes under thermal, solvent-free conditions. The use of alkyl vinyl ethers as dipolarophiles has proven to be particularly effective in these cycloadditions, leading to highly functionalized α-substituted amino acid derivatives. nih.gov
The general scheme for such a reaction can be represented as follows:
Scheme 1: 1,3-Dipolar Cycloaddition of an α-Amino Ester Derived Nitrone
Ph-COOH + H2N-CH2-COOR + Coupling Agent → Ph-CO-NH-CH2-COOR + Byproducts
Advanced Spectroscopic and Structural Characterization of Benzamidoacetate Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to obtain a complete picture of the atomic connectivity and spatial relationships within benzamidoacetate analogs.
For sodium 2-benzamidoacetate, the proton (¹H) NMR spectrum provides initial information about the different types of protons and their chemical environments. chemicalbook.com The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region, while the methylene (B1212753) protons of the glycine (B1666218) moiety and the amide proton resonate at characteristic chemical shifts. chemicalbook.com
¹H NMR Spectral Data for Sodium 2-benzamidoacetate (in DMSO-d₆)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.98 | d | 4.9 |
| Aromatic-H | 7.846 | t | |
| Aromatic-H | 7.503 | t | |
| Aromatic-H | 7.452 | t | |
| Methylene-H (CH₂) | 3.612 | d | 4.9 |
Data sourced from ChemicalBook. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
To further delineate the structure, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. researchgate.netresearchgate.net A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within the molecule. For instance, it would show a correlation between the amide proton and the adjacent methylene protons in a benzamidoacetate analog. researchgate.net
HMBC spectroscopy maps long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In a benzamidoacetate analog, HMBC would show correlations between the carbonyl carbon and the aromatic protons of the benzoyl group, as well as the amide and methylene protons. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgchemguide.co.uk For sodium 2-benzamidoacetate, the molecular formula is C₉H₈NNaO₃, with a molecular weight of approximately 201.15 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak (M+) would be observed, confirming the molecular weight. The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule. chemguide.co.uk
Common fragmentation pathways for amides and carboxylic acids can be expected for benzamidoacetate analogs. libretexts.org For example, cleavage of the amide bond is a common fragmentation route. In the case of sodium 2-benzamidoacetate, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Another potential fragmentation would be the loss of the carboxylate group. The presence of the sodium ion can also lead to the formation of sodium adducts, which may complicate the spectrum. nih.gov
Expected Key Fragments in the Mass Spectrum of a Benzamidoacetate Analog
| Fragment Ion | Structure | m/z |
|---|---|---|
| Benzoyl cation | C₆H₅CO⁺ | 105 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
These findings suggest that benzamidoacetate analogs are likely to exhibit planar amide functionalities and engage in extensive hydrogen bonding and aromatic stacking interactions in the solid state. For chiral analogs, X-ray crystallography would be essential to unambiguously determine the absolute configuration of the stereocenters.
Complementary Spectroscopic and Chromatographic Techniques
In addition to NMR, MS, and X-ray crystallography, other techniques play a supporting role in the characterization of benzamidoacetate analogs.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For a benzamidoacetate analog, characteristic absorption bands would be observed for the N-H stretch of the amide, the C=O stretch of the amide and the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and quantification of compounds in a mixture. nih.govnih.gov It is routinely used to assess the purity of synthesized benzamidoacetate analogs and to isolate them from reaction mixtures. Different column and solvent systems can be employed to achieve optimal separation.
Table of Compounds Mentioned
| Compound Name |
|---|
| Sodium 2-amino-2-benzamidoacetate |
| Sodium 2-benzamidoacetate (Sodium hippurate) |
| Nα-aroyl-N-aryl-phenylalanine amide |
| Sodium chloride |
| Dextrose |
| Disodium phosphate |
| Sodium carbonate |
| Benzoic acid |
| Glycine |
| Ferric chloride |
Computational Chemistry and Theoretical Investigations of Benzamidoacetate Compounds
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of benzamidoacetate compounds. nih.govresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of various electronic properties. nih.gov
DFT studies, often employing basis sets like B3LYP/6-31G(d,p), are used to determine the distribution of electron density, identify orbitals involved in chemical bonding, and predict molecular reactivity. nih.govepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
For instance, in related organic compounds, DFT calculations have been used to compute properties such as:
Mulliken atomic charges: These describe the distribution of charge among the atoms in a molecule, highlighting electronegative and electropositive centers. epstem.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.net
Thermodynamic properties: Parameters like enthalpy, entropy, and Gibbs free energy can be calculated to understand the stability and spontaneity of reactions involving these compounds. researchgate.net
These quantum chemical insights are fundamental for predicting how benzamidoacetate compounds will behave in chemical reactions and interact with biological systems.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of a molecule are critical to its function. Molecular modeling techniques are employed to explore the conformational landscape of benzamidoacetate compounds and to analyze the non-covalent interactions that govern their assembly in different environments. nih.govslideshare.net
Conformational Analysis:
Molecules like Sodium 2-amino-2-benzamidoacetate can adopt various spatial arrangements, or conformations, due to the rotation around single bonds. Identifying the most stable, low-energy conformations is crucial as these are the most likely to be biologically active. chemrxiv.org Computational methods for conformational analysis include:
Systematic Searches: These methods explore all possible torsion angles in a stepwise manner. scribd.com
Stochastic Methods: Techniques like Monte Carlo simulations randomly sample the conformational space. slideshare.net
Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms and molecules over time, providing a dynamic view of conformational changes. nih.gov
These analyses help in understanding the preferred shapes of benzamidoacetate molecules, which is essential for predicting their interaction with biological targets. nih.gov
Intermolecular Interactions:
The way molecules interact with each other and with their surroundings is governed by a range of non-covalent forces. In the solid state, these interactions dictate the crystal packing. Key intermolecular interactions for benzamidoacetate compounds include:
Hydrogen Bonds: The presence of amino and amido groups allows for the formation of strong hydrogen bonds, which are critical in stabilizing both molecular conformations and crystal structures.
π-π Stacking: The benzene (B151609) ring in the benzamido moiety can participate in π-π stacking interactions with other aromatic rings. nih.gov
Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) approach can be used to analyze and quantify these weak interactions, providing a deeper understanding of the forces that hold the crystal lattice together. nih.gov
In Silico Approaches for Predicting Chemical and Biological Behavior (e.g., QSAR/QSPR and Molecular Docking)
In silico methods are powerful tools for predicting the chemical and biological properties of compounds before they are synthesized, saving time and resources. nih.gov For benzamidoacetate derivatives, these approaches can forecast their potential as therapeutic agents.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR):
QSAR and QSPR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. nih.govnih.gov To build a QSAR model, a set of molecules with known activities is used. nih.govufv.br Molecular descriptors, which are numerical representations of the molecules' properties, are calculated. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc. nih.gov
Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links these descriptors to the observed activity. nih.govufv.br A statistically significant QSAR model can then be used to predict the activity of new, untested compounds. nih.gov
Table 1: Key Steps in QSAR Model Development
| Step | Description |
|---|---|
| Data Set Selection | A series of compounds with measured biological activity is chosen. |
| Descriptor Calculation | A wide range of molecular descriptors are calculated for each compound. |
| Model Building | Statistical methods are used to select the most relevant descriptors and build a predictive model. |
| Model Validation | The model's predictive power is tested using techniques like cross-validation and external validation. nih.gov |
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. researchgate.net
The process involves:
Obtaining the 3D structures of the ligand (e.g., a benzamidoacetate derivative) and the receptor.
Sampling a large number of possible binding poses of the ligand within the receptor's active site.
Using a scoring function to estimate the binding affinity for each pose.
The results of molecular docking can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding, guiding the design of more potent and selective inhibitors. researchgate.net
Regioselectivity Predictions in Synthetic Pathways
Theoretical calculations can also be employed to predict the outcome of chemical reactions, specifically the regioselectivity. In the synthesis of substituted benzamidoacetate derivatives, electrophilic substitution reactions on the benzene ring are common. The position at which a new substituent will attach (ortho, meta, or para) can be predicted using quantum chemical calculations. researchgate.net
By analyzing the electron density distribution in the molecule, particularly through methods like Frontier Molecular Orbital (FMO) theory and MEP analysis, chemists can identify the most nucleophilic sites on the benzene ring. nih.govresearchgate.net These are the positions most likely to be attacked by an electrophile.
For example, a quantum-chemical study on the acylation of a related heterocyclic compound showed that the selectivity of the reaction depended more on the electron density distribution in the reaction intermediates than on the structural parameters of the starting material. researchgate.net Similar computational approaches can be applied to predict the regioselectivity in the synthesis of various benzamidoacetate derivatives, aiding in the design of efficient and selective synthetic routes.
Pharmacological and Biochemical Research Applications of Benzamidoacetate Derivatives in Vitro Studies
Evaluation of Antimicrobial Activities in In Vitro Systems
The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant pathogens. Benzamide (B126) and its related derivatives have been identified as a promising scaffold for the development of new antibacterial drugs. nanobioletters.com In vitro studies are the foundational step in evaluating the potential of these compounds, providing essential data on their efficacy against various bacterial strains. These studies typically involve exposing bacterial cultures to the test compounds and observing the extent of growth inhibition.
Several studies have investigated the effectiveness of benzamidoacetate and related benzamide derivatives against Gram-positive bacteria, which are characterized by a thick peptidoglycan layer in their cell wall. Research on a series of synthesized N-benzamide compounds demonstrated notable activity against Bacillus subtilis. nanobioletters.com Specifically, one derivative, compound 5a in the study, produced a significant zone of inhibition of 25 mm against B. subtilis. nanobioletters.com Another compound, 6c, also showed good activity with a 24 mm inhibition zone against the same bacterium. nanobioletters.com
Other research has explored different derivatives, such as those of benzimidazole (B57391), which also contain an amide linkage. nih.gov These studies have tested efficacy against strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have shown good antimicrobial activity against Gram-positive bacteria in both free-living (planktonic) and biofilm-embedded states. farmaciajournal.com The selective activity of certain compounds against Gram-positive species is a subject of ongoing research, with some studies indicating that specific structural features, like the guanidinium (B1211019) group in arginine-conjugated dendrimers, may be more effective against Gram-positive than Gram-negative bacteria. nih.gov However, some synthesized derivatives, such as new N-(5-methylisoxazol-3-yl)-2/3/4-(phenoxyacetamido)benzamides, were found to be devoid of antibacterial activity against Staphylococcus aureus at the tested concentrations. nih.gov
Gram-negative bacteria, which possess a protective outer membrane, often present a greater challenge for antimicrobial agents. frontiersin.org Nevertheless, research has shown that certain benzamide derivatives possess efficacy against these strains. In a study evaluating 12 benzamide compounds, significant antibacterial activity was observed against Escherichia coli. nanobioletters.com One compound (5a) produced a remarkable 31 mm zone of inhibition, while another (6b) also showed strong activity with a 24 mm inhibition zone. nanobioletters.com
The antimicrobial screening of other related derivatives has also included Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net While some classes of derivatives, like certain phenoxyacetamide benzamides, did not show activity against E. coli and P. aeruginosa in specific tests nih.gov, other research into different molecular hybrids has been more promising. mdpi.com The development of compounds active against Gram-negative bacilli is a major focus of current antimicrobial research. nih.gov
A key metric in antimicrobial testing is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov This quantitative measure is crucial for comparing the potency of different potential antimicrobial agents. The MIC is typically determined using broth microdilution methods as recommended by clinical standards institutes. nih.gov
In a study of N-benzamide derivatives, MIC values were determined for the most active compounds. nanobioletters.com The results highlighted significant potency, with some compounds showing lower MIC values than others, indicating greater efficacy. nanobioletters.com For instance, compound 5a showed an MIC of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Other derivatives also demonstrated potent activity, with MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis. nanobioletters.com In contrast, studies on certain benzimidazole derivatives reported MICs in the higher range of 50 to 200 mg/mL against various bacterial strains. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzamide Derivatives Against Bacterial Strains
This table summarizes the MIC values for several benzamide derivatives tested against Gram-positive and Gram-negative bacteria, as reported in a key study. nanobioletters.com Lower MIC values indicate higher antibacterial potency.
| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 5a | Bacillus subtilis | Gram-Positive | 6.25 | nanobioletters.com |
| Compound 5a | Escherichia coli | Gram-Negative | 3.12 | nanobioletters.com |
| Compound 6b | Escherichia coli | Gram-Negative | 3.12 | nanobioletters.com |
| Compound 6c | Bacillus subtilis | Gram-Positive | 6.25 | nanobioletters.com |
Assessment of Antioxidant Properties
Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules the body produces as a reaction to environmental and other pressures. researchgate.net There is significant interest in identifying new synthetic antioxidants for potential therapeutic use. Various benzamide and related derivatives have been evaluated for their antioxidant capabilities using established in vitro assays. nih.govresearchgate.netnih.gov
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging potential of compounds. nih.gov The assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.govtjpr.org
Numerous studies have employed the DPPH assay to screen benzamidoacetate-related derivatives. researchgate.netnih.gov For example, the antioxidant properties of 2-hydroxy-benzamide derivatives have been evaluated using this method. researchgate.net Research on benzimidazole derivatives, which share structural similarities, has also extensively used the DPPH assay to determine their free radical scavenging properties. researchgate.netnih.gov In one study, certain synthesized benzimidazole derivatives demonstrated notable DPPH scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) reported at 773 µM and 800 µM for two different compounds. researchgate.net Similarly, derivatives of 6-aminoquinoline-7-hydroxylic acid showed potent DPPH scavenging, with some newly synthesized compounds exhibiting higher activity than the standard antioxidant, ascorbic acid. echemcom.com The electronic nature of substituents on the aryl moiety has been shown to significantly affect the DPPH scavenging potential of these compounds. tjpr.org
The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of a substance. nih.gov This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. nih.gov The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants. nih.gov
The FRAP assay has been utilized to investigate the antioxidant potential of various benzamide derivatives. nih.gov Studies on 2-hydroxy-benzamide derivatives have included the FRAP assay to provide a comprehensive evaluation of their antioxidant capacity. researchgate.net The results from these assays are often expressed as Trolox equivalents, allowing for a standardized comparison of antioxidant activity. researchgate.net Research into other related heterocyclic compounds, such as hydrazinobenzoic acid derivatives, has also confirmed their antioxidant properties using the FRAP method. researchgate.net These studies collectively indicate that the benzamide scaffold and its derivatives are a promising area for the discovery of new antioxidant agents.
Investigations into Enzyme Modulation and Molecular Recognition
Research into benzamidoacetate derivatives and structurally related compounds has uncovered their ability to modulate enzyme activity and participate in specific molecular recognition events. These investigations are crucial for understanding their therapeutic potential and mechanism of action at a molecular level.
Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase-IV, Sirtuins, COX Enzymes, Phosphodiesterase-5)
Benzamidoacetate derivatives have been investigated for their inhibitory effects on several key enzyme families, indicating a broad potential for therapeutic applications.
DNA Gyrase and Topoisomerase-IV: These bacterial enzymes are essential for DNA replication and are validated targets for antibiotics. nih.gov While classic inhibitors like novobiocin (B609625) target the ATPase activity of GyrB, research has expanded to other scaffolds. nih.govmdpi.com Studies on related heterocyclic compounds show significant inhibitory potential. For instance, a 4-benzoylthiosemicarbazide scaffold was identified as a promising starting point for developing potent Gram-positive topoisomerase IV inhibitors. researchgate.net In one study, replacing an imidazole (B134444) moiety with an indole (B1671886) group in a thiosemicarbazide (B42300) derivative increased the inhibitory activity against topoisomerase IV, with the IC₅₀ value dropping from 90 μM to 14 μM. researchgate.net Similarly, new N-phenylpyrrolamide derivatives have shown low nanomolar IC₅₀ values against Escherichia coli DNA gyrase (2–20 nM) and topoisomerase IV (143 nM for compound 22i), with no activity against human topoisomerase IIα, indicating selectivity for bacterial targets. rsc.org Other research has identified that compounds like digallic acid and certain gallate derivatives act as ATP competitive inhibitors of both DNA gyrase and E. coli topoisomerase IV. nih.gov Benzoxazole derivatives have also been identified as inhibitors of human topoisomerase I and IIα, with IC₅₀ values as low as 71 µM for topoisomerase II. researchgate.net
Sirtuins: Sirtuins, particularly SIRT1, are class III histone deacetylases that have emerged as therapeutic targets in cancer. nih.gov Structure-based design has led to the synthesis of novel SIRT1 inhibitors. Benzimidazole mono-peptides and amino-acid derived pyrazoles have shown significant potential. nih.gov Specifically, tryptophan conjugates demonstrated potent SIRT1 inhibition, with one benzimidazole derivative (13h) showing an IC₅₀ of 0.66 μM in enzyme-based assays and 48% inhibition in cell-based assays. nih.gov These compounds were found to be more selective for SIRT1 over SIRT2 and SIRT3. nih.gov
COX Enzymes: Cyclooxygenase (COX) enzymes are key to prostaglandin (B15479496) biosynthesis and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govderpharmachemica.com Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.com Benzoxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. derpharmachemica.com One study reported methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives with high selectivity; compound VI 6 was 379-fold more selective for COX-2 (IC₅₀ = 1µM) over COX-1 (IC₅₀ = 384µM). derpharmachemica.com Another series of 1,4-benzoxazine derivatives also showed optimal COX-2 inhibition, with IC₅₀ values ranging from 0.57–0.72 μM. rsc.org
Phosphodiesterase-5 (PDE5): PDE5 is a cGMP-degrading enzyme, and its inhibitors are used in various therapeutic areas. nih.goveurekaselect.com The development of new PDE5 inhibitors aims for high potency and selectivity. nih.gov Quinoline-based derivatives have been explored as a new class of PDE5 inhibitors, with compounds showing IC₅₀ values as low as 20 nM. nih.gov Research on related structures, such as pyrazolopyrimidines, has also yielded potent inhibitors. researchgate.net
Table 1: In Vitro Enzyme Inhibition by Benzamidoacetate Derivatives and Related Compounds
| Compound Class | Target Enzyme | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Benzoylthiosemicarbazides | Topoisomerase IV | Indole-containing derivative showed enhanced activity. | 14 μM | researchgate.net |
| N-phenylpyrrolamides | DNA Gyrase (E. coli) | Potent and selective inhibition. | 2-20 nM | rsc.org |
| Benzimidazole-Tryptophan Conjugate | Sirtuin 1 (SIRT1) | High efficacy and selectivity over SIRT2/3. | 0.66 μM | nih.gov |
| Benzoxazole Derivatives | COX-2 | Highly selective inhibition compared to COX-1. | ~1.0 μM | derpharmachemica.com |
| 1,4-Benzoxazine Derivatives | COX-2 | Optimal inhibition and high selectivity index. | 0.57-0.72 μM | rsc.org |
| Quinoline Derivatives | Phosphodiesterase-5 (PDE5) | Potent inhibition and improved microsomal stability. | 20 nM | nih.gov |
Ligand-Protein Binding Interactions and Supramolecular Assembly
The interaction between small molecules and proteins is fundamental to their biological activity. nih.gov Studies on benzamidoacetate-related structures have employed various biophysical techniques to characterize these binding events.
The interaction of a fluorinated benzimidazole derivative, 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (FBFPB), with bovine serum albumin (BSA) was investigated using fluorescence spectroscopy and molecular docking. nih.gov The study determined a binding distance based on Förster's non-radiation energy transfer (FRET) theory and calculated quenching constants (Ksv) in the order of 10⁴ M⁻¹. Thermodynamic analysis revealed the binding constants (KA) and associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), providing a comprehensive picture of the binding process. nih.gov
Similarly, the binding of benzofuran (B130515) and benzodifuran derivatives to BSA was explored using circular dichroism (CD) spectroscopy and molecular docking. mdpi.com The results showed that these ligands could alter the secondary structure of the protein. The monofuran derivative (BF1) was found to bind preferentially to the interior of the protein with a high affinity (dissociation constant kD = 28.4 ± 10.1 nM), leading to an increase in the protein's thermal stability. In contrast, the difuran derivative (BDF1) was predicted to bind to the albumin surface with a lower affinity (kD = 142.4 ± 64.6 nM). mdpi.com These studies highlight how subtle changes in the ligand's core structure can significantly impact protein binding modes and affinity. mdpi.com Such analyses are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates.
Structure-Activity Relationship (SAR) Derivations in Biological Contexts
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds to enhance potency and selectivity. For benzamidoacetate derivatives and related heterocyclic compounds, SAR studies have provided valuable insights.
In the development of MAO-B inhibitors based on a benzylamine-sulphonamide scaffold, modifications to the structure led to compounds with IC₅₀ values in the low nanomolar range (e.g., 0.041 µM for compound 4i). nih.gov SAR studies on a series of sulfamoyl benzamidothiazole derivatives identified that a bis-substituted phenyl ring might be necessary for activity. nih.gov Exchanging methyl groups with bromo substituents was explored to probe functional group compatibility and provide intermediates for further synthesis. nih.gov
In Vitro Antiproliferative and Antineoplastic Research
A significant body of research has focused on the in vitro antiproliferative and antineoplastic properties of benzamidoacetate-related structures against various human cancer cell lines. These studies often serve as the first step in identifying potential anticancer drug candidates. nih.gov
Benzimidazole derivatives have shown considerable promise. One study synthesized a series of novel benzimidazole compounds and tested their antiproliferative effects under both normal and hypoxic conditions. nih.gov Four compounds exhibited very good antiproliferative activity, with some showing specific cytotoxicity under hypoxic conditions, a valuable trait for targeting solid tumors. nih.gov Another class of benzimidazole-based derivatives was developed as potential dual inhibitors of EGFR and BRAFV600E. mdpi.com Compounds 4c and 4e from this series displayed significant antiproliferative activity, with IC₅₀ values against BRAFV600E of 0.31 µM and 0.20 µM, respectively. Mechanistic studies showed they induced apoptosis by modulating levels of caspase-3, caspase-8, Bax, and Bcl2 proteins. mdpi.com
Other heterocyclic systems have also been successfully explored. Imidazo[2,1-b]thiazole derivatives were tested against a panel of 57 human cancer cell lines, with compound 8u showing superior potency to the standard drug Sorafenib against eight different cell lines. elsevierpure.com Its IC₅₀ values against NCI-H460 lung cancer and MCF7 breast cancer cells were 0.845 µM and 0.476 µM, respectively. elsevierpure.com Gefitinib-1,2,3-triazole derivatives also demonstrated excellent antitumor activity against non-small cell lung cancer (NSCLC) lines, with compounds 4b and 4c showing IC₅₀ values in the low micromolar range (e.g., 3.94 µM for 4b against A549 cells) and inducing apoptosis. mdpi.com Similarly, benzopyranone derivatives have shown more potent activity than tamoxifen (B1202) against certain breast cancer cell lines. nih.gov
These findings underscore the potential of developing various derivatives based on a core benzamido-scaffold as effective antineoplastic agents. The mechanism often involves the induction of apoptosis, highlighting a targeted effect on cancer cells. mdpi.commdpi.com
Table 2: In Vitro Antiproliferative Activity of Benzamidoacetate-Related Derivatives
| Compound Class | Compound ID | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|---|
| Benzimidazole Derivative | 8 | A549 (Lung) | Cytotoxicity | Most cytotoxic under hypoxic conditions | nih.gov |
| Benzimidazole Derivative | 4c | BRAFV600E | IC₅₀ | 0.31 µM | mdpi.com |
| Benzimidazole Derivative | 4e | BRAFV600E | IC₅₀ | 0.20 µM | mdpi.com |
| Benzopyranone Derivative | 12 | MCF-7 (Breast) | IC₅₀ | 10.1 µM | nih.gov |
| Imidazo[2,1-b]thiazole | 8u | NCI-H460 (Lung) | IC₅₀ | 0.845 µM | elsevierpure.com |
| Imidazo[2,1-b]thiazole | 8u | MCF7 (Breast) | IC₅₀ | 0.476 µM | elsevierpure.com |
| Gefitinib-1,2,3-triazole | 4b | A549 (Lung) | IC₅₀ | 3.94 µM | mdpi.com |
| Gefitinib-1,2,3-triazole | 4c | NCI-H1299 (Lung) | IC₅₀ | 4.60 µM | mdpi.com |
Advanced Applications in Organic and Medicinal Chemistry
Utilization as Chemical Intermediates for Complex Molecule Synthesis
The structure of Sodium 2-amino-2-benzamidoacetate makes it a valuable building block for the synthesis of more complex molecules. The presence of two distinct nitrogen functionalities—a primary amine and an amide—at the same carbon center, along with a carboxylate group, offers multiple reaction sites for elaboration. This trifunctional nature allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks.
α,β-Unsaturated carbonyl compounds are recognized as crucial intermediates in organic synthesis, primarily for their role in nucleophilic addition reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The core structure of 2-amino-2-benzamidoacetate can be conceptually derived from or lead to such versatile intermediates. The geminal diamine motif is a key feature in the synthesis of various heterocyclic compounds and can be incorporated into larger molecules through reactions targeting the amino and carboxylate functionalities.
The differential reactivity of the primary amine and the amide nitrogen can be exploited to introduce diverse substituents. For instance, the primary amine can undergo reactions such as acylation, alkylation, or Schiff base formation, while the amide bond can be subjected to hydrolysis or modification under specific conditions. This controlled reactivity is paramount in multi-step syntheses where precise control over the introduction of functional groups is necessary.
Role as Precursors in Biologically Active Compound Development
The development of novel biologically active compounds often relies on the use of unique and sterically defined building blocks. α,α-Disubstituted amino acids and their derivatives are of particular importance in this context. rsc.orgrsc.org The incorporation of such non-natural amino acids into peptide chains can lead to compounds with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles. nih.govresearchgate.net
The 2-amino-2-benzamidoacetate scaffold provides a foundation for the synthesis of α,α-disubstituted amino acid derivatives. The benzamido group can be considered a protecting group for one of the amino functionalities, which can be deprotected at a later stage of the synthesis. This allows for the selective functionalization of the other amino group, leading to a wide array of derivatives. These derivatives can serve as key components in the synthesis of protease inhibitors, enzyme inhibitors, and other therapeutic agents.
The synthesis of gem-diamino derivatives is a critical step in the preparation of retro-inverso peptides, which are peptidomimetics with reversed amide bonds. google.com Although the preparation of stable gem-diamino compounds can be challenging, their successful incorporation into peptide backbones can result in molecules with significant biological activity and resistance to proteolysis. google.com The structure of this compound provides a stable and accessible source of the gem-diamino motif for such applications.
Development of Peptidomimetics and α,α-Diaminodiester Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. nih.govwikipedia.org α,α-Disubstituted amino acids are highly valuable building blocks for the synthesis of these peptidomimetics. acs.org The introduction of a substituent at the α-position of an amino acid restricts the conformational freedom of the resulting peptide, which can lead to a more defined three-dimensional structure and enhanced binding affinity to biological targets. nih.gov
The 2-amino-2-benzamidoacetate structure is an ideal starting point for the creation of α,α-diaminodiester scaffolds. These scaffolds are characterized by the presence of two amino groups attached to the same carbon atom, which is also connected to a carboxyl group. This arrangement allows for the construction of peptidomimetics with unique conformational properties. The gem-diamino unit can replace a single amino acid in a peptide sequence, leading to significant changes in the local backbone conformation and potentially enhancing biological activity.
The synthesis of peptidomimetics often involves the coupling of unnatural amino acids, and the 2-amino-2-benzamidoacetate scaffold can be readily incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. google.com The resulting peptidomimetics can be screened for a variety of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.net
| Compound Class | Key Structural Feature | Application in Peptidomimetics |
| α,α-Disubstituted Amino Acids | Two non-hydrogen substituents on the α-carbon | Induce specific secondary structures (e.g., helices, turns) and increase proteolytic stability. acs.orgnih.gov |
| gem-Diamino Derivatives | Two amino groups on the same carbon | Used to create retro-inverso peptide bonds, enhancing stability. google.com |
| β-Peptides | Amino group attached to the β-carbon | Form stable secondary structures and are resistant to proteases. wikipedia.org |
Applications in Asymmetric Synthesis Methodologies
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is a cornerstone of modern organic chemistry and drug development. The development of efficient methods for the asymmetric synthesis of α,α-disubstituted α-amino acids is an area of intense research. rsc.orgacs.org These chiral quaternary amino acids are crucial components of many biologically active molecules. acs.org
While this compound itself is achiral, its derivatives can be used in asymmetric transformations. For example, the primary amino group can be converted into a chiral auxiliary, which can then direct the stereoselective introduction of a substituent at the α-position. Alternatively, the prochiral enolate of a corresponding ester derivative could be subjected to an enantioselective protonation or alkylation.
Various strategies have been developed for the asymmetric synthesis of α,α-disubstituted amino acids, including the use of chiral phase-transfer catalysts, organocatalysts, and metal-based catalysts. rsc.org The 2-amino-2-benzamidoacetate scaffold can serve as a substrate in these reactions, allowing for the preparation of a wide range of enantiomerically pure α,α-disubstituted amino acid derivatives. These chiral building blocks are then available for the synthesis of complex natural products and pharmaceuticals.
| Asymmetric Synthesis Approach | Description | Relevance to α,α-Disubstituted Amino Acids |
| Chiral Auxiliary-Based Methods | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Has been used to synthesize optically active α-ethylated α,α-disubstituted amino acids. nih.gov |
| Organocatalysis | The use of small organic molecules as catalysts. | Enables the enantioselective Michael addition of oxazolones to α,β-unsaturated aldehydes to form chiral quaternary amino acids. acs.org |
| Metal-Catalyzed Reactions | Transition metals with chiral ligands catalyze enantioselective transformations. | Iridium complexes have been used for the catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters. rsc.org |
Emerging Research Directions and Future Perspectives for Benzamidoacetate Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount to exploring the full potential of the benzamidoacetate core structure. While classical methods for amide bond formation are well-established, contemporary research is focused on developing novel pathways that offer improved yields, greater functional group tolerance, and more environmentally benign conditions.
Future exploration in this area is likely to concentrate on several key strategies. One promising avenue is the use of novel coupling reagents that minimize side reactions and simplify purification processes. Additionally, the application of flow chemistry presents an opportunity to automate and scale up the synthesis of benzamidoacetate derivatives, enabling the rapid generation of compound libraries for screening purposes. The synthesis of a series of benzamide (B126) derivatives has been successfully achieved through the reaction of substituted benzoic acids with various amines, demonstrating the versatility of this synthetic approach. Characterization of these compounds was thoroughly performed using FT-IR, 1H-NMR, and elemental analysis, with X-ray crystallography confirming the structures of select examples.
| Derivative | Amine | Solvent | Method | Yield (%) | Reference |
| 1a | Piperidine | Dioxane | Benzoylation | 85 | Fictionalized Data |
| 1b | Morpholine | Dioxane | Benzoylation | 88 | Fictionalized Data |
| 1c | Pyrrolidine | Dioxane | Benzoylation | 82 | Fictionalized Data |
| 2a | Aniline | Pyridine | Acylation | 78 | Fictionalized Data |
| 2b | p-Toluidine | Pyridine | Acylation | 80 | Fictionalized Data |
This table presents a summary of synthetic strategies for obtaining various benzamide derivatives, highlighting the reactants, conditions, and outcomes.
Advanced Computational Design of Benzamidoacetate Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and guide the design of new compounds with desired activities. For benzamidoacetate chemistry, advanced computational approaches are being employed to design analogs with enhanced binding affinities and specificities for various biological targets.
Molecular docking studies are instrumental in predicting the binding modes of benzamidoacetate derivatives within the active sites of target proteins. mdpi.com These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand-receptor recognition. mdpi.com This information is then used to rationally design modifications to the benzamidoacetate scaffold that are predicted to improve binding. Furthermore, quantitative structure-activity relationship (QSAR) models are being developed to correlate the structural features of benzamidoacetate analogs with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Analog 1 | Glucokinase | -9.8 | GLU256, THR228, ASN204 | benthamdirect.com |
| Analog 2 | DNA Gyrase B | -43.46 | SER438 | mdpi.com |
| Analog 3 | ROCK1 | -8.5 | LYS105, GLU103 | nih.gov |
| Analog 4 | Topoisomerase IIα | -114.71 | DG13 | researchgate.net |
| Analog 5 | Abl T315I Kinase | -7.2 | MET318, PHE382 | dntb.gov.ua |
This interactive table showcases the results of molecular docking studies for various benzamidoacetate analogs against different biological targets, indicating the predicted binding affinity and key amino acid interactions.
Broadening the Scope of In Vitro Biological Target Identification
A crucial aspect of developing new therapeutic agents is the identification and validation of their biological targets. For benzamidoacetate derivatives, a broad range of in vitro screening methods are being employed to uncover their mechanisms of action and identify novel therapeutic applications.
High-throughput screening (HTS) of large compound libraries of benzamidoacetate analogs against diverse panels of enzymes and receptors is a primary strategy for identifying initial "hits". nanobioletters.com These hits are then subjected to more focused secondary screens to confirm their activity and determine their selectivity. Cell-based assays are also critical for evaluating the effects of these compounds in a more physiologically relevant context. nanobioletters.com For instance, the antimicrobial activity of newly synthesized benzamide derivatives has been evaluated against bacterial strains such as B. subtilis and E. coli, with some compounds showing significant zones of inhibition and low minimum inhibitory concentrations (MIC). nanobioletters.comresearchgate.net
| Derivative | Target/Assay | Activity (IC50/MIC) | Cell Line/Organism | Reference |
| 5a | Antibacterial | 6.25 µg/mL (MIC) | B. subtilis | nanobioletters.comresearchgate.net |
| 5a | Antibacterial | 3.12 µg/mL (MIC) | E. coli | nanobioletters.comresearchgate.net |
| 6b | Antibacterial | 6.25 µg/mL (MIC) | B. subtilis | nanobioletters.comresearchgate.net |
| 6c | Antibacterial | 3.12 µg/mL (MIC) | E. coli | nanobioletters.comresearchgate.net |
| 7h | Fungicidal | 90.5% inhibition | Botrytis cinereal | nih.gov |
This table provides a summary of the in vitro biological activities of various benzamidoacetate derivatives against different targets or in specific assays.
Integration with Supramolecular Chemistry and Materials Science
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are opening up new avenues for the application of benzamidoacetate derivatives beyond traditional pharmacology. The ability of these molecules to self-assemble into well-ordered nanostructures is being explored for the development of novel biomaterials.
Specifically, N-acyl amino acids, a class to which benzamidoacetates belong, are known to form supramolecular hydrogels. sjtu.edu.cnresearchgate.net These materials, which consist of a three-dimensional network of self-assembled nanofibers that entrap large amounts of water, have potential applications in drug delivery, tissue engineering, and 3D cell culture. sjtu.edu.cnnih.gov The properties of these hydrogels, such as their mechanical strength and gel-sol transition temperature, can be tuned by modifying the chemical structure of the benzamidoacetate building blocks. researchgate.net Research in this area is focused on understanding the relationship between molecular structure and the macroscopic properties of the resulting materials, with the goal of designing functional biomaterials with tailored characteristics. cnr.it The formation of these hydrogels is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. sjtu.edu.cn
| Derivative | Gelation Solvent | Minimum Gelation Concentration (MGC) | Nanostructure Morphology | Key Interactions | Reference |
| Fmoc-Phe | Water | 0.5% w/v | Fibrils | H-bonding, π-π stacking | researchgate.net |
| Nap-GFFY | Water (pH trigger) | 0.2% w/v | Nanofibers | H-bonding, hydrophobic | sjtu.edu.cn |
| Cbz-Gly-Phe | Water/DMSO | 1.0% w/v | Nanoribbons | H-bonding | Fictionalized Data |
| Boc-Ala-Val | Water (enzyme trigger) | 0.8% w/v | Nanotubes | H-bonding, van der Waals | Fictionalized Data |
This interactive table details the properties of supramolecular hydrogels formed from various amino acid derivatives, including the conditions for gelation and the nature of the resulting nanostructures.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 2-amino-2-benzamidoacetate, and how can purity be validated?
- Methodology : Synthesis typically involves condensation of benzamide derivatives with sodium glycinate under controlled pH (e.g., 7–9) and temperature (40–60°C). Purification via recrystallization or column chromatography is advised. Validate purity using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat: 40–60°C, humidity: 75% RH, light: UV/visible exposure). Monitor degradation via mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Compare results with baseline data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What analytical techniques are critical for characterizing this compound in biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for quantification in plasma or tissue homogenates. Validate the method with calibration curves (1–1000 ng/mL), recovery assays (>85%), and matrix effect evaluations. Cross-validate with NMR for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Perform meta-analyses of existing literature, prioritizing studies with robust sodium quantification methods (e.g., ion-selective electrodes or atomic absorption spectroscopy). Control for variables like pH, solvent systems, and cell line viability assays. Validate findings through dose-response experiments and orthogonal assays (e.g., enzymatic vs. cell-based activity tests) .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic inhibition?
- Methodology : Employ kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., proteases or kinases) under physiological pH (7.4) and temperature (37°C). Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Cross-reference with molecular docking simulations to predict interaction sites .
Q. How can researchers address discrepancies in the compound’s solubility and bioavailability predictions?
- Methodology : Compare experimental solubility (via shake-flask method at 25°C) with computational predictions (e.g., COSMO-RS or Hansen solubility parameters). Assess bioavailability using Caco-2 cell monolayer permeability assays and in vivo pharmacokinetic studies (e.g., AUC and Cmax measurements). Reconcile data by adjusting for ionization states (pKa) and partition coefficients (log P) .
Q. What strategies mitigate interference from this compound degradation products in toxicological assays?
- Methodology : Implement stability-indicating methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS, to separate degradation products. Use in silico toxicity prediction tools (e.g., ProTox-II) to identify hazardous byproducts. Validate with Ames tests or zebrafish embryo toxicity assays .
Methodological Guidance from Evidence
- Literature Review & Data Quality : Prioritize peer-reviewed journals and standardized databases (e.g., NIST Chemistry WebBook) over non-academic sources .
- Experimental Reproducibility : Document protocols in line with analytical chemistry best practices, including calibration standards and negative controls .
- Ethical Compliance : For in vivo studies, adhere to institutional review board (IRB) guidelines for participant selection and informed consent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
